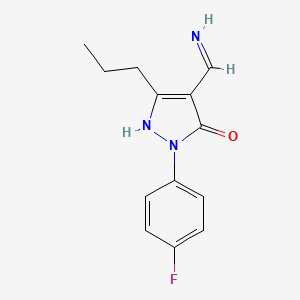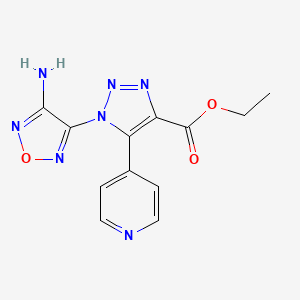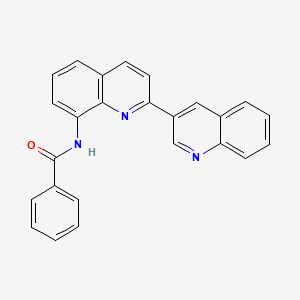methanone](/img/structure/B11509620.png)
[4-(2,4-Dimethylphenyl)piperazin-1-yl](2-methyl-3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenyl group and a 2-methyl-3-nitrophenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with 2,4-Dimethylphenyl Group: The piperazine ring is then reacted with 2,4-dimethylphenyl chloride in the presence of a base, such as sodium hydride, to introduce the 2,4-dimethylphenyl group.
Introduction of 2-Methyl-3-Nitrophenylmethanone Moiety: The final step involves the reaction of the substituted piperazine with 2-methyl-3-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of 4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorosulfonic acid, or halogens with a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for probing biological pathways.
Medicine
In medicine, 4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone: Similar structure but with an amino group instead of a nitro group.
4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone: Similar structure but with a chlorine atom instead of a nitro group.
4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
The uniqueness of 4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone lies in the presence of both the 2,4-dimethylphenyl and 2-methyl-3-nitrophenylmethanone moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H23N3O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C20H23N3O3/c1-14-7-8-18(15(2)13-14)21-9-11-22(12-10-21)20(24)17-5-4-6-19(16(17)3)23(25)26/h4-8,13H,9-12H2,1-3H3 |
InChI Key |
PMIYPRKSEKUKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-ethylphenyl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B11509558.png)

![3,3-dimethyl-11-(1H-pyrrol-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11509563.png)
![(2S,3R,4aS,13bR,14aR)-3-hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroisoquino[3,2-a]beta-carboline-2-carbohydrazide](/img/structure/B11509565.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11509573.png)
![5-Benzyl-3-(5-chloro-2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11509588.png)
![4-Ethyl-3-(4-fluorophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B11509593.png)
![7-Cyclohexyl-1-phenyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B11509600.png)
![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11509601.png)
![4-[(4Z)-4-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11509605.png)
![ethyl (2Z)-{8-[(2Z)-2-(2-ethoxy-2-oxoethylidene)-5,5-dimethylpyrrolidin-3-ylidene]-3,3,6,10-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-1-ylidene}ethanoate](/img/structure/B11509619.png)
![5-[({[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11509621.png)

